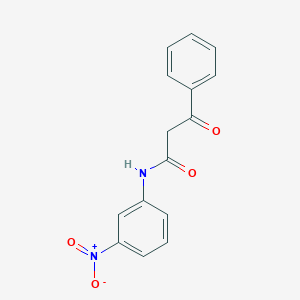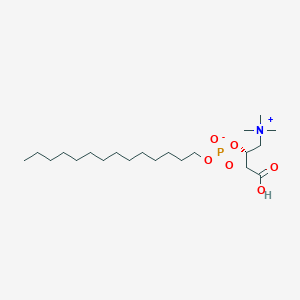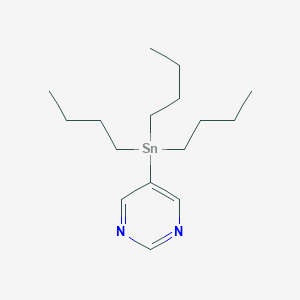
5-(Tributylstannyl)pyrimidine
Vue d'ensemble
Description
5-(Tributylstannyl)pyrimidine is an organotin compound . Organotin compounds are used in Stille coupling reactions .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, involves various methods . One such method involves the Stille coupling reaction .Molecular Structure Analysis
The molecular formula of this compound is C16H30N2Sn . Its molecular weight is 369.13 .Chemical Reactions Analysis
This compound is used in Stille coupling reactions .Physical and Chemical Properties Analysis
This compound has a boiling point of 381.8±34.0 °C at 760 mmHg . Its density is 1.117 g/mL at 25 °C .Applications De Recherche Scientifique
Précurseur de synthèse organique
Le 5-(Tributylstannyl)pyrimidine sert de précurseur dans la synthèse de divers composés organiques. Par exemple, il est utilisé dans la création d'oxazolidinones de 2-aminopyridine, qui sont des inhibiteurs puissants et sélectifs de la tankyrase (TNKS), une enzyme impliquée dans de multiples processus cellulaires, y compris la signalisation Wnt/β-caténine et le maintien des télomères .
Découverte de médicaments
Ce composé est également essentiel à la découverte de médicaments, en particulier dans la synthèse de la canagliflozine , un nouvel inhibiteur du cotransporteur 2 du glucose dépendant du sodium (SGLT2). La canagliflozine est utilisée dans le traitement du diabète de type 2 en aidant à réduire les niveaux de sucre dans le sang.
Chimie de l'organoétain
En raison de la présence d'un groupe trialkylétain, le this compound pourrait potentiellement être exploré dans des applications de chimie de l'organoétain. Les composés organoétain ont été étudiés pour leurs propriétés antimicrobiennes, entre autres utilisations.
Agents antimicrobiens
Certains composés organoétain présentent une activité antimicrobienne, ce qui en fait des candidats pour une utilisation dans la lutte contre diverses infections bactériennes, fongiques et virales. Le groupe tributylstannyl dans le this compound pourrait être utilisé pour synthétiser de nouveaux agents antimicrobiens.
Applications thérapeutiques
L'échafaudage pyrimidinique, auquel appartient le this compound, a trouvé des applications thérapeutiques répandues. Celles-ci incluent des applications antimicrobiennes, antimalariques, antivirales, anticancéreuses, antileishmaniennes, anti-inflammatoires, analgésiques, anticonvulsivantes, antihypertensives et antioxydantes .
Mécanisme D'action
Target of Action
Pyrimidines, in general, are known to have a broad range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Mode of Action
It’s worth noting that pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . The metabolism of pyrimidines encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Pharmacokinetics
The compound has a molecular weight of 36913 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the general anti-inflammatory effects of pyrimidines , it can be inferred that 5-(Tributylstannyl)pyrimidine may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH, alkalinity, and the presence of certain ions can affect the degradation of pyrimidines . .
Safety and Hazards
5-(Tributylstannyl)pyrimidine is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
Orientations Futures
Pyrimidines, including 5-(Tributylstannyl)pyrimidine, have found widespread therapeutic applications . This review emphasizes advances over the last decades in pyrimidine-containing hybrids with in vitro anticancer potential and its correlation with the SAR . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, is demonstrated . This could provide insight to researchers considering the pyrimidine scaffold as a chemotype in future drug candidates in order to counteract medical conditions previously deemed untreatable .
Propriétés
IUPAC Name |
tributyl(pyrimidin-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDQHTJNKPXXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376842 | |
| Record name | 5-(Tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144173-85-3 | |
| Record name | 5-(Tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


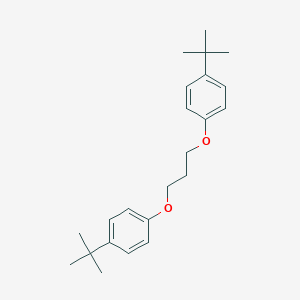

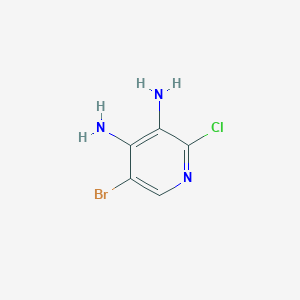
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)


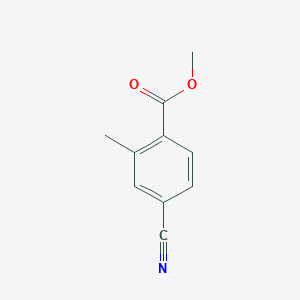


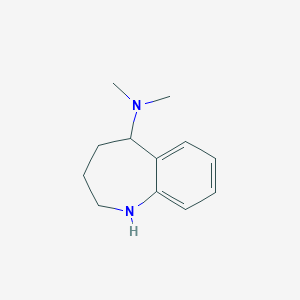
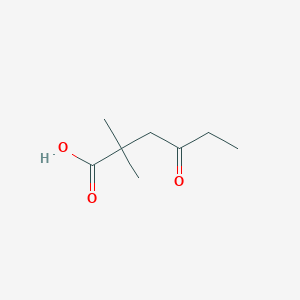
![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)
